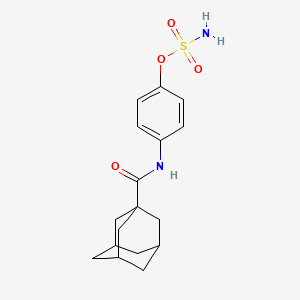
Hexyl chlorocarbonate-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl chlorocarbonate-d13, also known as Hexyl chloroformate-d13 or Hexyloxycarbonyl-d13 chloride, is a deuterium-labeled compound. It is a stable isotope of Hexyl chlorocarbonate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl chlorocarbonate-d13 is synthesized by incorporating deuterium into Hexyl chlorocarbonate. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated reagents. The production process is carefully controlled to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes .
Chemical Reactions Analysis
Types of Reactions
Hexyl chlorocarbonate-d13 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and carbon dioxide.
Reduction: The compound can be reduced to form hexanol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous solutions, mild acidic or basic conditions
Major Products Formed
Carbamates and Carbonates: Formed through substitution reactions
Scientific Research Applications
Hexyl chlorocarbonate-d13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Hexyl chlorocarbonate-d13 involves the incorporation of deuterium into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and metabolic pathways. This can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
Similar Compounds
Hexyl chlorocarbonate: The non-deuterated form of Hexyl chlorocarbonate-d13.
Methyl chlorocarbonate: A similar compound with a methyl group instead of a hexyl group.
Ethyl chlorocarbonate: A similar compound with an ethyl group instead of a hexyl group
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields .
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
KIWBRXCOTCXSSZ-UTBWLCBWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Canonical SMILES |
CCCCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)






![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)





